N-(3,5-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with ethyl, methoxy, and methyl groups at positions 3, 8, and 5, respectively. The 4-oxo group imparts polarity, while the sulfanylacetamide side chain at position 2 enhances molecular interactions. The N-(3,5-dimethoxyphenyl) moiety likely contributes to solubility and target binding.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-6-28-23(30)22-21(18-12-15(31-3)7-8-19(18)27(22)2)26-24(28)34-13-20(29)25-14-9-16(32-4)11-17(10-14)33-5/h7-12H,6,13H2,1-5H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGUNDWPQBRWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide (CAS Number: 1112399-67-3) is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 482.56 g/mol. The compound features a complex structure that includes a pyrimidine-indole hybrid and methoxy groups which are known to influence biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
-
Cytotoxicity Studies : Various studies have reported the cytotoxic effects of related compounds on cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values for these compounds often range in the micromolar concentrations, indicating significant potency against tumor cells.
Compound Name Cell Line IC50 (µM) Compound A MCF7 3.79 Compound B A549 26 Compound C HCT116 2.12 - Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. For example, some derivatives have shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Anti-inflammatory Effects
In addition to anticancer properties, there is emerging evidence suggesting that this compound may also possess anti-inflammatory activity. Compounds with similar structures have been shown to modulate inflammatory pathways by:
- Inhibiting Pro-inflammatory Cytokines : Research indicates that certain derivatives can reduce levels of TNF-alpha and IL-6 in vitro.
- Animal Models : In vivo studies using animal models of inflammation have demonstrated a reduction in edema and pain response when treated with these compounds.
Case Studies and Research Findings
- Study on Indole Derivatives : A study published in MDPI highlighted the anticancer efficacy of indole-based compounds, emphasizing their ability to target multiple signaling pathways involved in tumor growth and metastasis .
- Synthesis and Screening : Another research effort focused on synthesizing various derivatives of pyrimidine-indole hybrids and screening them against several cancer cell lines showed promising results with some exhibiting IC50 values less than 10 µM .
- Toxicological Assessment : Comprehensive toxicological assessments are critical for understanding the safety profile of these compounds. Studies suggest that while effective at inhibiting tumor growth, careful evaluation of cytotoxicity against normal cells is essential to assess therapeutic indices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Substituents like 3-ethyl and 8-methoxy may improve metabolic stability compared to the but-3-en-1-yl group in Compound 11p ().
- The sulfanylacetamide group is a common feature across analogs but varies in attachment points (e.g., oxadiazole vs. pyrimidoindole), influencing conformational flexibility.
Bioactivity and Mode of Action
Enzyme Inhibition and Target Binding
- The dimethoxyphenyl group may mimic ATP-binding motifs in kinases.
- Compound 8g () : Exhibits enzyme inhibition activity, likely due to the indole-oxadiazole scaffold’s ability to chelate metal ions or block catalytic sites.
- Hierarchical Clustering Insights (): Compounds with shared sulfanylacetamide motifs cluster into groups with similar bioactivity profiles, implying the target compound may overlap with known antiproliferative or anti-inflammatory agents.
Pharmacokinetic Implications
- The ethyl and methyl groups may reduce CYP450-mediated metabolism relative to unsaturated analogs like Compound 11p ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
